molecular formula C4H6O B1276671 (2S)-but-3-yn-2-ol CAS No. 2914-69-4

(2S)-but-3-yn-2-ol

Cat. No.: B1276671
CAS No.: 2914-69-4
M. Wt: 70.09 g/mol
InChI Key: GKPOMITUDGXOSB-BYPYZUCNSA-N
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Description

(2S)-but-3-yn-2-ol is a useful research compound. Its molecular formula is C4H6O and its molecular weight is 70.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Assembly Studies

(2S)-but-3-yn-2-ol and its derivatives are significant in the study of molecular assembly. The solid-state supramolecular assembly of alkynediol transition metal complexes, including those with this compound, has been explored. This research focuses on intermolecular interactions and hydrogen-bonding patterns in these complexes, which are essential in understanding molecular assembly mechanisms in chemistry (Braga, Grepioni, Walther, Heubach, Schmidt, Imhof, Görls, & Klettke, 1997).

Conformational Analysis

The conformational energy of compounds like 3-buten-2-ol, a structural analog of this compound, has been studied using ab initio molecular orbital theory. This research provides insights into the energy landscapes and structural preferences of such molecules, which are crucial for understanding their chemical behavior and potential applications (Kahn & Hehre, 1985).

Atmospheric Chemistry

In atmospheric chemistry, the kinetics of reactions involving unsaturated alcohols like 3-buten-2-ol are studied. These studies contribute to our understanding of the environmental behavior and impact of these compounds, particularly their interactions with atmospheric radicals and pollutants (Rodríguez et al., 2007).

Catalysis and Synthesis

This compound derivatives are used in various catalytic and synthesis processes. For example, they are involved in palladium-catalyzed carbonylation reactions, leading to the synthesis of valuable organic compounds like quinoline-3-carboxylic esters (Gabriele et al., 2008).

Organic Chemistry Research

In organic chemistry, the behavior of molecules like this compound under various conditions is extensively researched. Studies focus on reaction kinetics, structural transformations, and the development of novel synthetic pathways, significantly contributing to the field of organic synthesis and pharmaceutical development (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).

Properties

IUPAC Name

(2S)-but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPOMITUDGXOSB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274170
Record name (2S)-But-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2914-69-4
Record name 3-Butyn-2-ol, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2914-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-But-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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